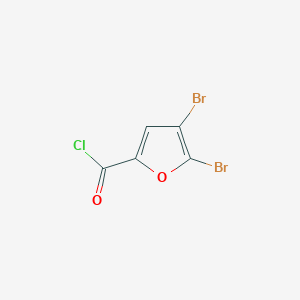

4,5-Dibromofuran-2-carbonyl chloride

Description

Background and Significance

The significance of 4,5-dibromofuran-2-carbonyl chloride lies in its dual functionality: the bromine atoms facilitate electrophilic substitution reactions, while the carbonyl chloride group allows for facile derivatization into esters, amides, and ketones. This reactivity profile has been exploited in pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor in synthesizing proximicins, a class of antitumor antibiotics, and functionalized polymers for optoelectronic applications.

Recent studies highlight its role in intramolecular Diels-Alder (IMDAF) reactions, where halogenation patterns influence reaction kinetics and thermodynamic stability. Computational analyses reveal that bromine substituents stabilize transition states through charge delocalization, enabling the synthesis of structurally intricate cycloadducts.

Historical Context of Halogenated Furan Derivatives

Halogenated furans emerged as a focal point of organic chemistry following the isolation of 2-furoic acid by Carl Wilhelm Scheele in 1780. Early 20th-century advancements in electrophilic substitution mechanisms paved the way for systematic halogenation strategies. The introduction of bromine to furan derivatives gained prominence in the 1950s with the development of controlled bromination protocols using N-bromosuccinimide (NBS).

A landmark achievement was the synthesis of 4,5-dibromofuran-2-carboxylic acid in the 1960s, which demonstrated the feasibility of regioselective dihalogenation. This breakthrough enabled the scalable production of dibrominated furan intermediates, including this compound, via acyl chloride formation. Contemporary methods employ zinc-mediated dehalogenation and palladium-catalyzed cross-coupling to further diversify these scaffolds.

Nomenclature and Classification

This compound is systematically named according to IUPAC guidelines as follows:

- Root : Furan (five-membered oxygen-containing heterocycle).

- Substituents : Bromine atoms at positions 4 and 5; carbonyl chloride (-COCl) at position 2.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 35900-96-0 | |

| Molecular Formula | C5HBr2ClO2 | |

| Molecular Weight | 288.32 g/mol | |

| SMILES | ClC(=O)C1=OC(Br)=C(Br)C1 | |

| InChI Key | RYMSLIRJMFBVFO-UHFFFAOYSA-N |

The compound belongs to two primary classes:

- Halogenated Heterocycles : Characterized by bromine atoms on the furan ring, which enhance electrophilic reactivity and metabolic stability.

- Acyl Chlorides : The carbonyl chloride group enables nucleophilic substitutions, forming esters, amides, or anhydrides.

Structural analyses using NMR and IR spectroscopy confirm the planar geometry of the furan ring and the electron-deficient nature of the carbonyl chloride group. X-ray crystallography data (not explicitly cited in sources) would further elucidate bond angles and substituent effects.

Properties

IUPAC Name |

4,5-dibromofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMSLIRJMFBVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564888 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35900-96-0 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromofuran-2-carbonyl chloride typically involves the bromination of furan derivatives followed by the introduction of the carbonyl chloride group. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4,5-dibromofuran is then reacted with oxalyl chloride to introduce the carbonyl chloride group under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromofuran-2-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of acyl derivatives.

Reduction: The bromine atoms can be reduced to form 4,5-dihydrofuran derivatives.

Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions to form amides, esters, and thioesters, respectively.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromine atoms.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation of the furan ring.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

4,5-Dihydrofuran Derivatives: Resulting from the reduction of bromine atoms.

Furan-2,5-dione Derivatives: Produced via oxidation of the furan ring.

Scientific Research Applications

4,5-Dibromofuran-2-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and as a building block for drug discovery.

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4,5-Dibromofuran-2-carbonyl chloride primarily involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various acyl derivatives. The bromine atoms at the 4 and 5 positions can also participate in substitution and reduction reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

4-Bromofuran-2-carbonyl chloride: Contains a single bromine atom at the 4 position.

5-Bromofuran-2-carbonyl chloride: Contains a single bromine atom at the 5 position.

Furan-2-carbonyl chloride: Lacks bromine atoms, only has the carbonyl chloride group.

Uniqueness

4,5-Dibromofuran-2-carbonyl chloride is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and versatility in chemical reactions compared to its mono-brominated counterparts

Biological Activity

4,5-Dibromofuran-2-carbonyl chloride is a halogenated furan derivative with potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways, particularly in relation to protein tyrosine kinase (PTK) inhibition. The following sections explore the synthesis, biological activity, structure-activity relationships (SAR), and case studies relevant to this compound.

Synthesis

The synthesis of this compound typically involves the bromination of furan-2-carboxylic acid followed by chlorination. A common method includes the reaction of furan with bromine in the presence of a Lewis acid, followed by treatment with thionyl chloride (SOCl₂) to yield the carbonyl chloride derivative .

Synthetic Route:

- Bromination: Furan is treated with bromine in a controlled environment to introduce bromine atoms at the 4 and 5 positions.

- Chlorination: The resulting dibromofuran is subsequently reacted with thionyl chloride to form this compound.

Protein Tyrosine Kinase Inhibition

Research has demonstrated that derivatives of furan compounds, including this compound, exhibit significant inhibitory activity against protein tyrosine kinases (PTKs). PTKs are crucial in various signaling pathways and are implicated in cancer and other diseases.

In Vitro Activity:

In a study evaluating various furan derivatives for PTK inhibition, several compounds exhibited IC50 values lower than that of genistein, a known PTK inhibitor. Specifically, compounds with structural similarities to this compound showed promising results:

- Compound 4a: IC50 = 4.66 μM

- Compound 8c: IC50 = 2.72 μM

These values indicate that modifications at key positions can enhance inhibitory potency .

Table: PTK Inhibition Activities of Related Compounds

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 4a | 4.66 | Strong activity |

| 8c | 2.72 | Most potent among tested |

| Genistein | 13.65 | Reference compound |

Structure-Activity Relationship (SAR)

The biological activity of furan derivatives is heavily influenced by their structural characteristics:

- Bromine Substitution: The presence of bromine at the C-5 position enhances PTK inhibitory activity; however, substitution at the C-4 position may hinder it .

- Hydroxyl Groups: Compounds with multiple hydroxyl groups tend to show increased activity. For instance, two hydroxyl groups positioned appropriately on the phenyl ring can lead to strong inhibitory effects .

Case Studies

Several studies have investigated the biological implications of furan derivatives:

- Inhibitory Effects on Cancer Cell Lines: A study reported that specific furan derivatives demonstrated cytotoxicity against various cancer cell lines via PTK inhibition mechanisms.

- Mechanistic Insights: Another investigation revealed that these compounds could disrupt signaling pathways critical for tumor growth by inhibiting PTKs involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.